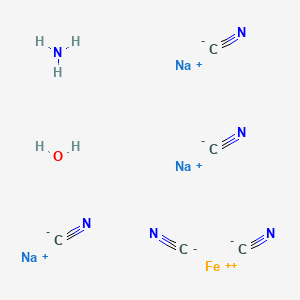
POLY(D-GLU, D-LYS) HYDROBROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(D-Glu, D-Lys) Hydrobromide, also known as Polylysine, is a synthetic polypeptide that has been widely used in scientific research for its unique properties. It is a cationic polymer that can form complexes with DNA, proteins, and other biomolecules, making it a valuable tool in a variety of applications.
作用机制
POLY(D-GLU, D-LYS) HYDROBROMIDE's mechanism of action is primarily based on its ability to form complexes with biomolecules. When it forms complexes with DNA, it can protect the DNA from degradation and facilitate its delivery into cells. Similarly, when it forms complexes with proteins, it can enhance their stability and activity. Additionally, polylysine's cationic nature allows it to interact with negatively charged cell membranes, which can lead to cell membrane disruption and ultimately cell death.
Biochemical and Physiological Effects:
POLY(D-GLU, D-LYS) HYDROBROMIDE has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In gene delivery and drug delivery research, polylysine can enhance the stability and activity of DNA and proteins, respectively. In tissue engineering, polylysine can promote cell growth and tissue regeneration. In antimicrobial research, polylysine can disrupt cell membranes and lead to cell death.
实验室实验的优点和局限性
POLY(D-GLU, D-LYS) HYDROBROMIDE has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. Its ability to form complexes with biomolecules makes it a versatile tool for a variety of applications. However, there are also some limitations to using polylysine in lab experiments. Its cationic nature can lead to non-specific interactions with negatively charged molecules, which can affect the accuracy of results. Additionally, polylysine can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are many potential future directions for research involving polylysine. One area of interest is the development of new gene delivery and drug delivery systems that utilize polylysine complexes. Additionally, there is ongoing research into the use of polylysine in tissue engineering and wound healing applications. Finally, there is interest in exploring the antimicrobial properties of polylysine and its potential use as an alternative to traditional antibiotics.
In conclusion, poly(D-Glu, D-Lys) hydrobromide, or polylysine, is a versatile synthetic polypeptide that has a wide range of applications in scientific research. Its ability to form complexes with biomolecules makes it a valuable tool in gene delivery, drug delivery, tissue engineering, and antimicrobial research. While there are some limitations to its use, ongoing research is exploring new applications and potential future directions for this unique polymer.
合成方法
POLY(D-GLU, D-LYS) HYDROBROMIDE can be synthesized through the polymerization of L-lysine and D-glutamic acid, which are both natural amino acids. The reaction is typically carried out in an aqueous solution using a coupling agent such as carbodiimide. The resulting polymer can be purified through various methods such as dialysis or chromatography.
科学研究应用
POLY(D-GLU, D-LYS) HYDROBROMIDE has been used in a wide range of scientific research applications, including gene delivery, drug delivery, tissue engineering, and antimicrobial activity. Its ability to form complexes with DNA and other biomolecules makes it a valuable tool in gene therapy and drug delivery research. POLY(D-GLU, D-LYS) HYDROBROMIDE has also been used to create scaffolds for tissue engineering and has shown promise in promoting cell growth and tissue regeneration. Additionally, polylysine has been shown to have antimicrobial properties, making it a potential candidate for use in wound healing and other applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis of POLY(D-GLU, D-LYS) HYDROBROMIDE can be achieved by a solution-phase polymerization method.", "Starting Materials": [ "D-Glutamic acid hydrochloride", "D-Lysine hydrochloride", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Hydrobromic acid (HBr)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "D-Glutamic acid hydrochloride and D-Lysine hydrochloride are dissolved in DMF.", "DCC and NHS are added to the solution to activate the carboxylic acid groups of the amino acids.", "The resulting mixture is stirred for several hours at room temperature to form an activated ester intermediate.", "The activated ester intermediate is then reacted with excess D-Lysine hydrochloride in the presence of HBr as a catalyst.", "The reaction is carried out at room temperature for several hours to allow for the formation of a peptide bond between the amino acids.", "The resulting polymer is precipitated out of solution using diethyl ether and then washed with methanol and water to remove any impurities.", "The final product is obtained as a white solid, which is then dried under vacuum." ] } | |
CAS 编号 |
119039-80-4 |
产品名称 |
POLY(D-GLU, D-LYS) HYDROBROMIDE |
分子式 |
C6H12N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-6-[1-(3-methoxyanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1169455.png)
